molecular formula C24H18N2S3 B11977250 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole

2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B11977250
M. Wt: 430.6 g/mol
InChI Key: RBYDRAPHDDZYNY-UHFFFAOYSA-N
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Description

2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with naphthalen-1-ylmethyl sulfanyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of naphthalen-1-ylmethyl sulfanyl derivatives with thiadiazole precursors. One common method includes the condensation of naphthalen-1-ylmethyl sulfanyl hydrazine with carbon disulfide, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The naphthalen-1-ylmethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted naphthalen-1-ylmethyl derivatives.

Scientific Research Applications

2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and sulfanyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[(phenylmethyl)sulfanyl]-1,3,4-thiadiazole
  • 2,5-Bis[(pyridin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of naphthalen-1-ylmethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions, making it a valuable scaffold for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C24H18N2S3

Molecular Weight

430.6 g/mol

IUPAC Name

2,5-bis(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C24H18N2S3/c1-3-13-21-17(7-1)9-5-11-19(21)15-27-23-25-26-24(29-23)28-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2

InChI Key

RBYDRAPHDDZYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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